2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{2-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide
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Overview
Description
2-[(4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-{2-[({[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}ACETAMIDE is a complex organic compound that features a triazole ring, a benzothiazole ring, and various functional groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 2-[(4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-{2-[({[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}ACETAMIDE involves multiple steps. The triazole ring can be synthesized starting from 4-methylaniline, which undergoes a series of reactions including acylation and cyclization . The benzothiazole ring is typically synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative . The final compound is obtained by coupling these two moieties under appropriate conditions, often involving the use of bases like cesium carbonate and reducing agents like sodium borohydride .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Scientific Research Applications
2-[(4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-{2-[({[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent
Biological Research: The compound is used to investigate the mechanisms of action of triazole and benzothiazole derivatives in biological systems.
Industrial Applications: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The biological activity of this compound is primarily due to its ability to interact with various molecular targets. The triazole ring can inhibit enzymes by binding to their active sites, while the benzothiazole ring can interact with DNA or proteins, disrupting their normal function . These interactions can lead to the inhibition of cell growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other triazole and benzothiazole derivatives, such as:
4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol: Known for its antimicrobial and antifungal activities.
4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl-1-phenyl-1-ethanol: Exhibits similar biological activities but with different potency and selectivity.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of 2-[(4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-{2-[({[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}ACETAMIDE.
Properties
Molecular Formula |
C29H28N6O2S3 |
---|---|
Molecular Weight |
588.8 g/mol |
IUPAC Name |
2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-[2-oxo-2-(4-propan-2-ylanilino)ethyl]sulfanyl-1,3-benzothiazol-6-yl]acetamide |
InChI |
InChI=1S/C29H28N6O2S3/c1-18(2)19-9-11-21(12-10-19)30-26(37)17-39-29-32-23-14-13-22(15-24(23)40-29)31-25(36)16-38-28-34-33-27(35(28)3)20-7-5-4-6-8-20/h4-15,18H,16-17H2,1-3H3,(H,30,37)(H,31,36) |
InChI Key |
LANVNCBGWDQMDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CSC4=NN=C(N4C)C5=CC=CC=C5 |
Origin of Product |
United States |
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